5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride. This reaction is carried out at 80°C in the presence of pyridine under microwave irradiation. The method is known for its regioselectivity and moderate to good yields . The reaction can also be performed using conventional heating methods.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methylphenyl-1,2,4-oxadiazole
- 3-phenyl-1,2,4-oxadiazole
- 5-phenyl-1,2,4-oxadiazole
Uniqueness
5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both phenyl and methylphenyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various fields of research and industry.
Biological Activity
The compound 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is part of a class of heterocyclic compounds known as 1,2,4-oxadiazoles , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Overview of Biological Activities
1,2,4-Oxadiazoles have been reported to exhibit a wide range of biological activities including:
- Anticancer
- Antiviral
- Antibacterial
- Antifungal
- Anti-inflammatory
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit various enzymes and cellular pathways associated with cancer progression and other diseases.
Anticancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colon Adenocarcinoma) | 92.4 |
A549 (Lung Adenocarcinoma) | 85.0 |
HeLa (Cervical Cancer) | 78.5 |
MCF-7 (Breast Cancer) | 90.0 |
The mechanism by which This compound exerts its anticancer effects involves several pathways:
- Inhibition of Protein Kinases : This compound has shown inhibitory effects on various kinases that are critical for tumor growth and survival.
- Induction of Apoptosis : Studies suggest that treatment with this oxadiazole derivative leads to increased apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.
Antiviral Activity
In addition to its anticancer properties, recent findings indicate that derivatives containing the 1,2,4-oxadiazole scaffold may also serve as inhibitors for viral replication. For instance, compounds structurally related to This compound have been evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2 with promising results .
Table 2: Inhibitory Activity Against SARS-CoV-2 Mpro
Compound | IC50 (µM) |
---|---|
5-(3-Methylphenyl)-3-Phenyl-Oxadiazole | 5.27 |
Related Compound A | 6.00 |
Related Compound B | 7.50 |
Case Studies
Several case studies highlight the efficacy and potential applications of This compound :
- Study on Cancer Cell Lines : A comprehensive evaluation was conducted on multiple cancer cell lines revealing that this compound not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis .
- Antiviral Screening : In a study aimed at discovering new antiviral agents against SARS-CoV-2, the oxadiazole derivative demonstrated effective inhibition of viral replication in vitro .
Properties
IUPAC Name |
5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)15-16-14(17-18-15)12-7-3-2-4-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUYEEDADHUVRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341960 | |
Record name | 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54494-10-9 | |
Record name | 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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